molecular formula C22H26N2O2 B14812543 N-cyclohexyl-2-[methyl(phenylacetyl)amino]benzamide

N-cyclohexyl-2-[methyl(phenylacetyl)amino]benzamide

Cat. No.: B14812543
M. Wt: 350.5 g/mol
InChI Key: YJUSHQDWQKKPAN-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[methyl(phenylacetyl)amino]benzamide: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclohexyl group, a phenylacetyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-[methyl(phenylacetyl)amino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the acylation of aniline derivatives with phenylacetyl chloride, followed by cyclization with cyclohexylamine. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-[methyl(phenylacetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide core, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-cyclohexyl-2-[methyl(phenylacetyl)amino]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: Industrially, this compound can be used in the development of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[methyl(phenylacetyl)amino]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

  • N-methyl-2-[(phenylacetyl)amino]benzamide
  • N-cyclohexyl-2-{methyl[(phenylacetyl)carbamothioyl]amino}benzamide

Comparison: Compared to similar compounds, N-cyclohexyl-2-[methyl(phenylacetyl)amino]benzamide stands out due to its unique combination of functional groups. The presence of the cyclohexyl group imparts specific steric and electronic properties, influencing its reactivity and interactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

N-cyclohexyl-2-[methyl-(2-phenylacetyl)amino]benzamide

InChI

InChI=1S/C22H26N2O2/c1-24(21(25)16-17-10-4-2-5-11-17)20-15-9-8-14-19(20)22(26)23-18-12-6-3-7-13-18/h2,4-5,8-11,14-15,18H,3,6-7,12-13,16H2,1H3,(H,23,26)

InChI Key

YJUSHQDWQKKPAN-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2CCCCC2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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